molecular formula C22H22N2O7 B6580751 methyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1207058-39-6

methyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B6580751
CAS No.: 1207058-39-6
M. Wt: 426.4 g/mol
InChI Key: XSBZFQKZFNURDC-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by three key substituents:

  • Position 2: A methyl carboxylate group.
  • Position 4: A carbamoylmethoxy group linked to a 3,4-dimethoxyphenyl moiety.
  • Position 6: A methoxy group.

Its synthesis typically involves alkylation of a quinoline-4-carboxylic acid precursor with methyl iodide under reflux conditions, followed by functionalization of the 4-position .

Properties

IUPAC Name

methyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-27-14-6-7-16-15(10-14)19(11-17(24-16)22(26)30-4)31-12-21(25)23-13-5-8-18(28-2)20(9-13)29-3/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZFQKZFNURDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate (6a)
  • Key Differences : Lacks the 4-position carbamoylmethoxy group; instead, it has a simple phenyl substituent.
  • Biological Relevance : Demonstrated P-gp inhibitory activity in vitro, suggesting that the 4-position substituent is critical for interaction with P-gp. The absence of the carbamoyl group in 6a likely reduces hydrogen-bonding capacity and target affinity compared to the target compound .
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)
  • Key Differences: A non-quinoline derivative with a butanoate chain and 3,4-dimethoxyphenyl group.
  • Significance: Highlights the role of the 3,4-dimethoxyphenyl moiety in modulating electronic properties and solubility.

Isoquinoline Derivatives

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
  • Key Differences: Features an isoquinoline core with 6,7-dimethoxy and ethyl carboxylate groups.
  • Implications: Isoquinolines often exhibit distinct biological profiles compared to quinolines (e.g., alkaloid-like activities). The 6,7-dimethoxy configuration may enhance lipophilicity but reduce solubility compared to the 6-methoxy substituent in the target compound .

Substitution Patterns in Quinoline-Based Analogs

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Key Differences : Replaces the 2-carboxylate with a 4-chlorophenyl group and introduces a 3-methyl substituent.
  • Synthetic Strategy : Synthesized via a one-pot three-component reaction, differing from the stepwise alkylation used for the target compound. The chlorophenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Carboxylate and Methoxy Group Variations

Methyl 4-{[(3,5-Dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate (CAS 1358411-84-3)
  • Key Differences : Substitutes 3,4-dimethoxyphenyl with 3,5-dimethoxyphenyl and replaces the 6-methoxy group with a methyl group.
  • The 6-methyl group may lower polarity, affecting solubility .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 2 Position 4 Position 6 Key Biological Activity
Target Compound Quinoline Methyl carboxylate Carbamoylmethoxy-3,4-dimethoxyphenyl Methoxy Potential P-gp inhibition
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Quinoline Methyl carboxylate Phenyl Methoxy P-gp inhibition
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxyquinoline Quinoline 4-Chlorophenyl 3,4-Dimethoxyphenyl Methoxy Anticancer (hypothesized)
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate Quinoline Methyl carboxylate Carbamoylmethoxy-3,5-dimethoxyphenyl Methyl Undocumented

Critical Analysis of Structural and Functional Relationships

  • Position 4 : The carbamoylmethoxy-3,4-dimethoxyphenyl group in the target compound provides hydrogen-bonding capability (via the carbamoyl NH) and π-π stacking (via the aromatic ring), which are absent in simpler analogs like 6a. This likely enhances target binding .
  • Position 2 : The methyl carboxylate group improves solubility compared to lipophilic substituents (e.g., chlorophenyl in ), aiding bioavailability.
  • Position 6 : Methoxy groups generally enhance solubility and electronic effects compared to methyl substituents .

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